molecular formula C17H13F6NOS B2756596 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-37-6

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2756596
CAS No.: 306732-37-6
M. Wt: 393.35
InChI Key: MRKZVECXFKEXRQ-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide (CAS: 306732-37-6) is a synthetically tailored acetamide derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound is characterized by a 3,5-bis(trifluoromethyl)phenyl group attached to the acetamide nitrogen, which confers high lipophilicity and potent electron-withdrawing properties, and a (4-methylphenyl)sulfanyl moiety . The strategic incorporation of trifluoromethyl groups is a well-established strategy in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This compound is primarily investigated for its potential as a key pharmacophore in the development of novel therapeutic agents. Its specific structural features make it a promising scaffold for applications as a kinase inhibitor or a G protein-coupled receptor (GPCR) modulator . GPCRs are a major target class for FDA-approved drugs, and small molecule modulators like this acetamide derivative are valued for their metabolic stability and oral availability . The (4-methylphenyl)sulfanyl group can be strategically oxidized to sulfoxide or sulfone derivatives, allowing researchers to explore a wider range of physicochemical properties and structure-activity relationships (SAR) . The synthesis typically involves a two-step process starting from 3,5-bis(trifluoromethyl)aniline, which is first acylated with chloroacetyl chloride to form an N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide intermediate. This intermediate then undergoes a nucleophilic substitution with 4-methylthiophenol under basic conditions to yield the final product . Applications in Scientific Research: • Medicinal Chemistry: Serves as a core structure for designing potential inhibitors and receptor modulators . • SAR Studies: The compound provides a versatile platform for derivatization, enabling the exploration of structure-activity relationships . • Materials Science: The unique electronic properties imparted by the trifluoromethyl groups make it a candidate for developing advanced materials, such as organic semiconductors . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NOS/c1-10-2-4-14(5-3-10)26-9-15(25)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKZVECXFKEXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methylthiophenol.

    Formation of Intermediate: The aniline derivative is first acylated with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-methylthiophenol under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties, due to the trifluoromethyl groups, make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Differences :

  • The triazole analog () incorporates a chlorophenyl-pyridinyl-triazole core , increasing hydrogen-bonding capacity and target selectivity compared to the simpler thioether in the query compound .

Patent Derivatives with Oxazolidinone/Cyclohexenyl Moieties ()

Property Query Compound Oxazolidinone Derivative ()
Molecular Weight 415.37 g/mol ~650–700 g/mol (estimated)
Key Substituents p-tolyl thioether Oxazolidinone, trifluoromethyl cyclohexene
LogP (Predicted) 4.8 >6.0
Structural Complexity Low Very high (polycyclic)
Reported Activity Not specified CNS penetration (neuropathic pain targets)

Key Differences :

  • The patent compounds () feature oxazolidinone and cyclohexenyl groups, enabling conformational rigidity and blood-brain barrier penetration, unlike the linear query compound .
  • Extreme lipophilicity (>6 logP) may limit solubility but enhance tissue distribution.

AM-694: Methoxyphenyl-Triazole Analog ()

Property Query Compound AM-694 ()
Molecular Weight 415.37 g/mol 476.43 g/mol
Key Substituents 4-methylphenyl 2-methoxy-5-methylphenyl
LogP (Predicted) 4.8 5.2
Structural Complexity Low Moderate (triazole core)
Reported Activity Not specified Cannabinoid receptor affinity

Key Differences :

  • AM-694’s methoxy group improves solubility relative to the query compound’s methyl group, balancing lipophilicity and aqueous stability .
  • The triazole ring in AM-694 enhances metabolic resistance compared to the thioether linkage.

Research Findings and Trends

Trifluoromethyl Groups : All compounds leverage 3,5-bis(trifluoromethyl)phenyl for enhanced binding to hydrophobic pockets in target proteins .

Sulfur Linkages : Thioethers (query compound) vs. triazoles () impact metabolic stability , with triazoles generally resisting oxidative degradation.

Methoxy groups () improve solubility but reduce membrane permeability.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methylthiophenol.
  • Formation of Intermediate : Acylation of the aniline derivative with chloroacetyl chloride forms N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide.
  • Nucleophilic Substitution : The intermediate undergoes nucleophilic substitution with 4-methylthiophenol under basic conditions to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound demonstrated significant inhibitory effects on liver cancer cell lines (HepG2 and Hep3B), inducing apoptosis in a concentration-dependent manner. This effect was linked to the inhibition of the STAT3 signaling pathway and modulation of HNF 4α activity, suggesting a mechanism by which these compounds can prevent tumor growth in vivo .

Enzyme Inhibition

The compound may function as an enzyme inhibitor by binding to specific active sites, thereby blocking substrate access. This characteristic is particularly relevant in drug design aimed at targeting specific enzymes involved in disease pathways. The trifluoromethyl groups enhance the electronic properties of the compound, potentially increasing its binding affinity.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and leading to therapeutic effects.
  • Induction of Apoptosis : Related compounds have shown the ability to induce apoptosis in cancer cells through pathways involving HNF 4α and STAT3 .

Applications in Medicinal Chemistry

This compound presents multiple applications:

  • Drug Development : Its structure makes it a promising candidate for developing new pharmaceuticals targeting cancer and other diseases.
  • Biochemical Assays : It is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions.
  • Material Science : The unique electronic properties due to trifluoromethyl groups lend themselves to applications in organic semiconductors and advanced materials.

Summary of Research Findings

StudyFindings
In vitro studiesInduced apoptosis in liver cancer cells; inhibited growth through STAT3 pathway modulation .
Mechanistic studiesActed as an enzyme inhibitor; involved in receptor modulation.
ApplicationsPotential use in drug development and material science .

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